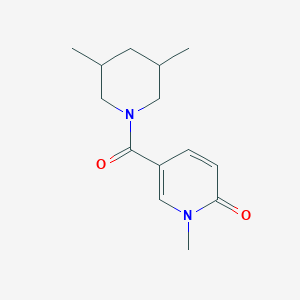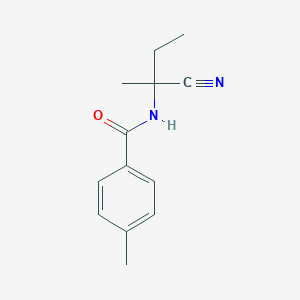
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as PEAQX, is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor, which is involved in the mediation of fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mechanism of Action
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in the excitability of neurons and a decrease in synaptic plasticity.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to have a range of biochemical and physiological effects, including a decrease in the amplitude of excitatory postsynaptic currents, a reduction in the number of AMPA receptors on the cell surface, and a decrease in the expression of genes involved in synaptic plasticity. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, including its high selectivity for the AMPA receptor, its ability to block the activity of the receptor without affecting other glutamate receptors, and its ability to be administered both in vitro and in vivo. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine and its role in the regulation of synaptic plasticity and neurological disorders. These include the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in the regulation of synaptic plasticity in different brain regions and cell types, and the development of therapeutic strategies targeting AMPA receptors for the treatment of neurodegenerative diseases and addiction.
In conclusion, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts by blocking the activity of the AMPA receptor, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity. While n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, it also has some limitations, and there are several future directions for research on this compound and its role in the regulation of synaptic plasticity and neurological disorders.
Synthesis Methods
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine can be synthesized using a multi-step process involving the reaction of 1H-pyrazole with various reagents to form the intermediate compounds, which are then reacted with each other to form the final product. The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and addiction. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to block the activity of AMPA receptors, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity.
properties
IUPAC Name |
1-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-11(10-16-8-3-5-14-16)12-6-9-15-7-2-4-13-15/h2-5,7-8,11-12H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJGPKDAACHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)

![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)

![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
